molecular formula C14H24F3N3O3S B7034204 N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide

N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide

Cat. No.: B7034204
M. Wt: 371.42 g/mol
InChI Key: DKXAIJHXGJIABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide is a complex organic compound characterized by the presence of a trifluoroethyl group, a piperidine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F3N3O3S/c1-18-24(22,23)9-12-3-2-6-20(12)13(21)11-4-7-19(8-5-11)10-14(15,16)17/h11-12,18H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXAIJHXGJIABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN1C(=O)C2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides in the presence of a base.

    Coupling with Pyrrolidine: The piperidine derivative is then coupled with a pyrrolidine derivative, typically through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through sulfonylation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like amines or thiols can replace the trifluoroethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of trifluoroethyl groups on biological activity. Its interactions with biological molecules can provide insights into the design of new drugs and therapeutic agents.

Medicine

In medicinal chemistry, N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide is investigated for its potential as a pharmaceutical agent. Its unique structure may impart specific pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The piperidine and pyrrolidine rings may facilitate binding to receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]methanesulfonamide: Unique due to the presence of both trifluoroethyl and methanesulfonamide groups.

    N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]acetamide: Similar structure but with an acetamide group instead of methanesulfonamide.

    N-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidine-4-carbonyl]pyrrolidin-2-yl]benzenesulfonamide: Contains a benzenesulfonamide group, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the methanesulfonamide group provides specific reactivity and binding characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.